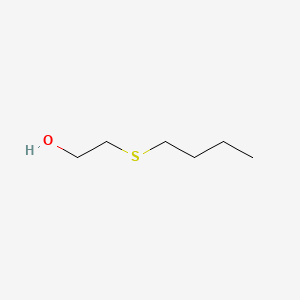

2-(Butylthio)ethanol

Descripción

Contextualization within Thioether and Alcohol Chemistry

The chemical behavior of 2-(Butylthio)ethanol is defined by the interplay of its two primary functional groups: the thioether (-S-) and the alcohol (-OH). In the realm of alcohol chemistry, the hydroxyl group is polar and capable of forming hydrogen bonds, which influences the compound's physical properties such as solubility and boiling point. chemistrystudent.com This group can undergo typical alcohol reactions, including esterification, oxidation, and conversion into a better leaving group for substitution reactions. msu.eduugm.ac.id For instance, the hydroxyl group's reactivity is harnessed in condensation reactions, such as esterification with carboxylic acids, to form larger, more complex molecules. ugm.ac.id A notable application is its reaction with phenolic compounds to create thioether-substituted phenols, which are utilized as additives in lubricating compositions. google.com In this context, the alcohol function acts as the reactive handle to link the butylthio moiety to another molecular scaffold. google.com

Concurrently, the thioether component introduces a distinct set of chemical properties characteristic of organosulfur compounds. The sulfur atom in a thioether is a soft nucleophile, and the C-S bond has different reactivity compared to its oxygen ether analog. thieme-connect.de Thioethers are known to be readily oxidized to form sulfoxides and sulfones, which is a common transformation in organic synthesis. thieme-connect.de The sulfur atom's ability to coordinate with transition metals is also a key feature, making thioether-containing ligands valuable in coordination chemistry and catalysis. academie-sciences.frias.ac.in The presence of the butylthio group in monomers, such as in the ester of methacrylic acid with this compound, can be used to modify the properties of polymers, including enhancing thermal stability or creating specific optical characteristics. ontosight.ai This dual functionality allows this compound to be used as a versatile building block where either the alcohol or the thioether can be reacted selectively, or where both groups contribute to the final properties of the target molecule. cymitquimica.com

Interdisciplinary Significance in Contemporary Chemical Sciences

The unique bifunctional nature of this compound makes it a significant compound in several interdisciplinary areas of the chemical sciences. Its role as a fundamental building block is central to its importance in synthetic organic chemistry. cymitquimica.com It serves as a key intermediate in the synthesis of more complex molecules, finding use in the development of agrochemicals and pharmaceuticals where sulfur-containing moieties are often crucial for biological activity. ontosight.ai

In the field of materials science and polymer chemistry , this compound and its derivatives are of growing interest. The alcohol group allows for its incorporation into polymer backbones through esterification, for example, by reacting it with monomers like methacrylic acid. ontosight.ai The resulting polymers contain pendant butylthio groups, which can influence the material's physical properties or serve as sites for further modification, such as cross-linking. ontosight.ai Derivatives of similar structures are also employed as chain-transfer agents (CTAs) in controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, which is a powerful method for creating well-defined polymers with complex architectures. acs.org

The compound's utility extends to industrial applications, particularly in the formulation of high-performance materials. A significant example is its use in the synthesis of thioether-substituted phenolic antioxidants for lubricating oils. google.com In these applications, this compound is reacted with a substituted phenol (B47542) to create a molecule that combines the antioxidant properties of the phenol with the stability and solubility characteristics imparted by the thioether chain. google.com Furthermore, the ability of thioethers to form stable complexes with metal ions suggests potential applications in coordination chemistry and catalysis . cymitquimica.com Ligands structurally similar to this compound, featuring a combination of soft sulfur donors and other coordinating atoms, are used to synthesize transition metal complexes for various catalytic processes. academie-sciences.frnih.gov This highlights the potential for this compound to serve as a ligand or a precursor to ligands in the development of novel catalysts.

| Research Area | Significance of this compound | Relevant Findings |

| Organic Synthesis | Versatile bifunctional building block. cymitquimica.com | Intermediate for agrochemicals and pharmaceuticals. ontosight.ai |

| Polymer Chemistry | Monomer precursor for functional polymers. ontosight.ai | Used to create polymers with modified thermal and optical properties. ontosight.ai Derivatives used in RAFT polymerization. acs.org |

| Materials Science | Component for high-performance additives. | Synthesis of thioether-substituted phenolic antioxidants for lubricants. google.com |

| Coordination Chemistry | Precursor to or a ligand for metal complexes. | Thioether groups are effective metal coordinators, relevant for catalysis. cymitquimica.comacademie-sciences.fr |

Structure

3D Structure

Propiedades

IUPAC Name |

2-butylsulfanylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14OS/c1-2-3-5-8-6-4-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARRJJHJQSNPJFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40201458 | |

| Record name | 2-(Butylthio)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5331-37-3 | |

| Record name | 2-(Butylthio)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5331-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Butylthio)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005331373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Butylthio)ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2279 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Butylthio)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(butylthio)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Butylthio Ethanol

Conventional and Emerging Synthetic Routes

Conventional methods for synthesizing 2-(butylthio)ethanol often rely on well-established reaction mechanisms. However, emerging strategies are continually being developed to improve efficiency, selectivity, and environmental friendliness.

Nucleophilic Substitution Reactions in this compound Synthesis

A primary and widely utilized method for the synthesis of this compound is through nucleophilic substitution. This reaction typically involves the use of a thiol or thiolate as the nucleophile and a haloalkane or a cyclic ether as the electrophile.

One common approach is the reaction of butanethiol with 2-chloroethanol. guidechem.comarkat-usa.org In this SN2 reaction, the sulfur atom of butanethiol acts as a nucleophile, attacking the carbon atom bonded to the chlorine in 2-chloroethanol, leading to the displacement of the chloride ion and the formation of the C-S bond. The use of a base, such as sodium hydroxide (B78521) or potassium carbonate, is often employed to deprotonate the thiol to the more nucleophilic thiolate anion, thereby increasing the reaction rate. tandfonline.commasterorganicchemistry.com

Another variation of this method involves the alkylation of 2-mercaptoethanol (B42355) with a butyl halide, such as 1-bromobutane (B133212) or 1-chlorobutane. guidechem.comtandfonline.com In this case, 2-mercaptoethanol, in the presence of a base, forms the thiolate which then attacks the butyl halide. tandfonline.comtandfonline.com This method is effective for producing unsymmetrical sulfides. tandfonline.com

The reaction can be summarized as follows:

Table 1: Nucleophilic Substitution Reactions for this compound Synthesis

| Nucleophile | Electrophile | Base | Product |

| Butanethiol | 2-Chloroethanol | NaOH or K₂CO₃ | This compound |

| 2-Mercaptoethanol | 1-Bromobutane | K₂CO₃ | This compound |

Thiol-Alkene Addition Strategies

The addition of thiols to alkenes, known as thiol-ene or hydrothiolation reactions, presents an alternative route for the synthesis of thioethers. researchgate.net This reaction can be initiated by radicals or catalyzed by various means. nih.govillinois.edu

A relevant example is the reaction of butanethiol with ethylene (B1197577) oxide. This reaction, typically carried out in the presence of a base catalyst, results in the ring-opening of the epoxide and the formation of this compound. ontosight.ai The nucleophilic attack of the thiolate on one of the carbon atoms of the ethylene oxide ring is the key step in this process.

The general mechanism for the radical-initiated thiol-ene reaction involves the formation of a thiyl radical, which then adds to the double bond of an alkene in an anti-Markovnikov fashion. illinois.eduresearchgate.net This is followed by a chain transfer step to yield the thioether product. nih.gov While not a direct synthesis of this compound from a simple alkene, this principle is applied in various contexts for creating C-S bonds. researchgate.net

Alkylation and Etherification Pathways for this compound and Related Thioethers

Alkylation of thiols is a fundamental method for forming thioethers. tandfonline.comtandfonline.com This approach is highly effective for producing unsymmetrical sulfides with high yields. tandfonline.com The reaction of thiols with alkyl halides in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) is a common protocol. tandfonline.com For instance, the chemoselective alkylation of 2-mercaptoethanol with a butyl halide yields this compound. tandfonline.comtandfonline.com

While "etherification" typically refers to the formation of ethers (C-O-C bonds), the analogous formation of thioethers (C-S-C bonds) is a core concept in the synthesis of this compound. The direct substitution of alcohols with thiols is a desirable "green" chemistry approach, as the only byproduct is water. d-nb.info However, this reaction requires an acid catalyst to activate the alcohol's hydroxyl group, which is a poor leaving group. d-nb.info

Optimization of Reaction Conditions and Reagent Selection

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. numberanalytics.com Key parameters that are often adjusted include the choice of solvent, base, catalyst, temperature, and reaction time. researchgate.netmdpi.com

Solvent Selection: The choice of solvent can significantly impact the reaction rate and outcome. Polar aprotic solvents like dimethylformamide (DMF) are often preferred for nucleophilic substitution reactions involving thiols and alkyl halides, as they can accelerate the reaction compared to solvents like acetone. tandfonline.com In some cases, solvent-free conditions or the use of greener solvents like ethanol-water mixtures are explored to improve the environmental profile of the synthesis. researchgate.net

Base and Catalyst Selection: The selection of an appropriate base is critical for generating the thiolate nucleophile. masterorganicchemistry.com Common bases include alkali metal hydroxides and carbonates. tandfonline.comfishersci.it In some synthetic routes, phase transfer catalysts are employed to facilitate the reaction between reactants in different phases. tandfonline.com

Temperature and Reaction Time: The reaction temperature and duration are adjusted to ensure complete conversion of the starting materials while minimizing side reactions. researchgate.net For example, many nucleophilic substitution reactions for thioether synthesis are carried out at room temperature or with gentle heating. tandfonline.commdpi.com

Table 2: Factors in Optimizing this compound Synthesis

| Parameter | Considerations | Examples |

| Solvent | Polarity, aprotic vs. protic, green alternatives | DMF, acetone, ethanol-water mixtures tandfonline.comresearchgate.net |

| Base | Strength, solubility | K₂CO₃, NaOH tandfonline.comfishersci.it |

| Catalyst | Phase transfer, acid/base catalysis | (dppm)PtCl₂, Cu(OTf)₂ tandfonline.comnih.gov |

| Temperature | Reaction rate vs. side reactions | Room temperature, reflux tandfonline.comfishersci.it |

| Reagent Ratio | Stoichiometric vs. excess | Equimolar or slight excess of nucleophile fishersci.it |

Catalytic Approaches in this compound Synthesis

Catalysis plays a significant role in modern organic synthesis, offering pathways to thioethers with improved efficiency and selectivity. Both acid and base catalysis are employed in the formation of thioether-alcohols like this compound.

Role of Acid and Base Catalysis in Thioether-Alcohol Formation

Base Catalysis: As previously mentioned, base catalysis is fundamental in many synthetic routes to this compound. The base deprotonates the thiol to form a thiolate, which is a much stronger nucleophile. masterorganicchemistry.com This is a key step in reactions involving the nucleophilic attack of a thiol on an electrophile, such as an alkyl halide or an epoxide. tandfonline.comontosight.ai For instance, the reaction of tert-butyl mercaptan with ethylene oxide is facilitated by a base catalyst. ontosight.ai

Acid Catalysis: Acid catalysis is particularly important in reactions involving the direct substitution of an alcohol's hydroxyl group by a thiol. d-nb.info The acid protonates the hydroxyl group, converting it into a better leaving group (water). This allows the thiol to attack the carbon atom and form the thioether linkage. Both Brønsted and Lewis acids can catalyze this type of reaction. researchgate.net For example, triflic acid and solid acid catalysts like silica (B1680970) alumina (B75360) have been shown to be effective for the synthesis of thioethers from alcohols and thiols. researchgate.netd-nb.info Copper(II) triflate (Cu(OTf)₂) is another example of a Lewis acid catalyst used for thioetherification. nih.gov

Transition Metal-Mediated Synthetic Methodologies

The synthesis of this compound is most commonly achieved through the nucleophilic ring-opening of ethylene oxide by butanethiol. This reaction involves the attack of the sulfur atom of the thiol on one of the carbon atoms of the epoxide ring. While this reaction can proceed without a catalyst, particularly under basic or acidic conditions, the use of transition metal catalysts offers significant advantages in terms of reaction rate, selectivity, and milder reaction conditions. sioc-journal.cn

Transition metal complexes are effective catalysts for epoxide ring-opening reactions. sioc-journal.cn The general mechanism involves the coordination of the epoxide's oxygen atom to the electrophilic metal center. This coordination polarizes the C-O bonds of the epoxide, activating the ring and making it more susceptible to nucleophilic attack by the thiol. A variety of transition metal-based catalytic systems have been investigated for such transformations, aiming to achieve high yields and selectivity. mdpi.comcaltech.edu The progress in this field has provided efficient strategies for constructing chiral alcohols and other valuable molecules through these ring-opening reactions. sioc-journal.cn

The catalytic cycle typically involves:

Coordination of the ethylene oxide to the transition metal center.

Nucleophilic attack by butanethiol on an activated carbon atom of the epoxide ring.

Proton transfer, often facilitated by the solvent or the ligand sphere of the catalyst.

Release of the this compound product and regeneration of the active catalytic species.

The choice of metal, its oxidation state, and the surrounding ligands are crucial in determining the catalyst's efficacy. Research in transition metal-mediated organic synthesis continues to provide new catalysts with improved performance for reactions of this type. mdpi-res.comacs.orgnih.gov

Table 1: Representative Transition Metal Catalyst Types for Epoxide Ring-Opening Reactions This table presents types of catalysts used for the general class of epoxide ring-opening reactions, which are applicable to the synthesis of this compound.

| Catalyst Type | Metal Center Examples | Ligand Examples | Key Advantages |

|---|---|---|---|

| Porphyrin Complexes | Cobalt (Co), Chromium (Cr) | Tetraphenylporphyrin (TPP) | High activity, potential for stereoselectivity. |

| Salen Complexes | Chromium (Cr), Cobalt (Co) | N,N'-Bis(salicylidene)ethylenediamine | Versatile, tunable electronic and steric properties. |

| Lewis Acidic Complexes | Titanium (Ti), Zirconium (Zr) | Isopropoxide, Alkyls | Strong activation of the epoxide ring. mdpi.com |

| Late Transition Metal Complexes | Rhodium (Rh), Iridium (Ir) | Phosphines (e.g., PPh₃), BINAP | High selectivity, activity under mild conditions. diva-portal.org |

Green Chemistry Principles in this compound Production

The production of this compound via the ring-opening of ethylene oxide with butanethiol is an excellent example of a process that can be aligned with the principles of green chemistry. scienceinschool.org These principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. scienceinschool.orgacs.org

A primary metric for evaluating the "greenness" of a chemical process is atom economy , a concept developed by Barry Trost. acs.org It measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. savemyexams.comkccollege.ac.in The synthesis of this compound is an addition reaction where all atoms of the reactants, butanethiol and ethylene oxide, become part of the final product. This results in a theoretical atom economy of 100%, representing the ideal in terms of resource efficiency and waste prevention. acs.orgasdlib.org

Reaction: C₄H₉SH + C₂H₄O → C₄H₉SCH₂CH₂OH

Table 2: Atom Economy Calculation for the Synthesis of this compound

| Reactant / Product | Chemical Formula | Molar Mass (g/mol) |

|---|---|---|

| Butanethiol | C₄H₉SH | 90.19 |

| Ethylene Oxide | C₂H₄O | 44.05 |

| Total Mass of Reactants | 134.24 | |

| This compound | C₆H₁₄OS | 134.24 |

| Total Mass of Desired Product | 134.24 | |

| Atom Economy | ( \frac{\text{Mass of Desired Product}}{\text{Total Mass of Reactants}} \times 100 ) | 100% |

Other green chemistry principles applicable to this synthesis include:

Catalysis: The use of catalytic methods is superior to stoichiometric reagents. Transition metal catalysts are effective in small quantities and can be recycled and reused, which minimizes waste compared to using a full equivalent of a base or acid promoter. acs.org

Solvent Selection: Ideally, the reaction is performed without a solvent ("neat"), which eliminates waste and separation costs. If a solvent is necessary, green chemistry principles guide the selection towards environmentally benign options, such as water or recyclable, non-toxic organic solvents. nih.govresearchgate.net The development of catalysts that are effective in such green solvents is an active area of research.

By optimizing the reaction to use a highly efficient and recyclable catalyst, minimizing energy input, and avoiding the use of hazardous solvents, the production of this compound can serve as a model for sustainable chemical manufacturing. mdpi.com

Reactivity Profiles and Mechanistic Investigations of 2 Butylthio Ethanol

Reactivity of the Thioether Functional Group

The sulfur atom in the thioether linkage of 2-(butylthio)ethanol is characterized by the presence of lone pairs of electrons, which confer upon it both nucleophilic character and the ability to be oxidized.

Oxidation Reactions of the Sulfur Atom

The sulfur atom in this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. This transformation is a common reaction for thioethers and can be achieved using various oxidizing agents. The oxidation state of the sulfur atom can be controlled by the choice of the oxidizing agent and the reaction conditions. chemguide.co.ukresearchgate.net

Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperoxybenzoic acid (mCPBA), and potassium permanganate (B83412) (KMnO₄). chemguide.co.ukvulcanchem.com The oxidation proceeds in a stepwise manner, with the thioether first being oxidized to a sulfoxide, which can then be further oxidized to a sulfone under more forcing conditions or with an excess of the oxidizing agent. allrounder.ai

The selective oxidation of sulfides to sulfoxides can be achieved using milder oxidizing agents or by carefully controlling the stoichiometry of the oxidant. For instance, reagents like sodium periodate (B1199274) (NaIO₄) or a single equivalent of mCPBA are often employed for this purpose. The further oxidation of the sulfoxide to the sulfone typically requires a stronger oxidizing agent or more vigorous reaction conditions. allrounder.ailibretexts.org

Table 1: Representative Oxidation Reactions of Thioethers

| Oxidizing Agent | Product(s) | General Conditions |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | Catalysts like Mo(VI) or Mn(II) salts can be used for selective oxidation. chemistrysteps.comjsynthchem.com |

| m-CPBA | Sulfoxide, Sulfone | Stoichiometry of m-CPBA can control the extent of oxidation. |

| Potassium Permanganate (KMnO₄) | Sulfone | Strong oxidizing agent, typically leads to the fully oxidized product. chemguide.co.uk |

| Sodium Periodate (NaIO₄) | Sulfoxide | Selective for the oxidation of thioethers to sulfoxides. |

This table presents a summary of common oxidizing agents for thioethers and the expected products. Specific reaction conditions would need to be optimized for this compound.

Nucleophilic Character of the Sulfur Moiety

The lone pairs of electrons on the sulfur atom of the thioether group allow it to act as a nucleophile. This nucleophilicity is demonstrated in its reactions with electrophiles, such as alkyl halides. The reaction of a thioether with an alkyl halide results in the formation of a sulfonium (B1226848) salt. This is an SN2 reaction where the sulfur atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. pnas.org

The rate of this alkylation reaction is influenced by the nature of the alkyl halide and the reaction conditions. Primary alkyl halides are more reactive towards SN2 reactions than secondary or tertiary halides due to reduced steric hindrance. The nucleophilicity of the sulfur atom can be influenced by the solvent, with polar aprotic solvents generally enhancing the reaction rate. vulcanchem.com

Reactivity of the Hydroxyl Functional Group

The hydroxyl group in this compound is a primary alcohol, and its reactivity is characteristic of this class of compounds. It can undergo protonation, act as a nucleophile, and participate in elimination reactions.

Protonation and Acid-Catalyzed Reactions

In the presence of a strong acid, the oxygen atom of the hydroxyl group can be protonated to form an oxonium ion. allrounder.aikhanacademy.org This protonation is a crucial first step in several acid-catalyzed reactions of alcohols, as it converts the poor leaving group (-OH) into a good leaving group (H₂O). libretexts.org

One such reaction is the acid-catalyzed formation of ethers. For primary alcohols like this compound, this typically occurs via an SN2 mechanism where a molecule of the alcohol acts as a nucleophile, attacking the protonated alcohol of another molecule to form a symmetrical ether. libretexts.org This reaction requires careful temperature control to favor ether formation over dehydration. libretexts.org

Another important acid-catalyzed reaction is esterification. In the presence of an acid catalyst, this compound can react with a carboxylic acid in a reversible process known as Fischer esterification to produce an ester and water. youtube.comlibretexts.org The reaction of methacrylic acid with this compound to form methacrylic acid, 2-(butylthio)ethyl ester is a specific example of this type of reaction. libretexts.org

Nucleophilic Attack at the Carbon Bearing the Hydroxyl Group

The hydroxyl group itself is a poor leaving group. To facilitate nucleophilic substitution at the carbon atom to which it is attached, the hydroxyl group must first be converted into a better leaving group. This can be achieved by reaction with reagents such as hydrogen halides (HX), thionyl chloride (SOCl₂), or phosphorus tribromide (PBr₃). chemicalbook.combyjus.com

The reaction with hydrogen halides (HCl, HBr) for a primary alcohol like this compound typically proceeds through an SN2 mechanism. libretexts.org The reaction with thionyl chloride (SOCl₂) provides a convenient method for converting primary alcohols to alkyl chlorides, with the byproducts being gaseous SO₂ and HCl. jsynthchem.comlibretexts.org Similarly, phosphorus tribromide (PBr₃) is effective for converting primary alcohols to alkyl bromides, also via an SN2 mechanism. organic-chemistry.orgquora.com These reactions generally occur with inversion of stereochemistry at the carbon center if it is chiral. organic-chemistry.org

Table 2: Representative Nucleophilic Substitution Reactions of Primary Alcohols

| Reagent | Product | General Mechanism |

|---|---|---|

| Concentrated HBr | Alkyl bromide | SN2 |

| Thionyl chloride (SOCl₂) | Alkyl chloride | SN2 |

| Phosphorus tribromide (PBr₃) | Alkyl bromide | SN2 |

| p-Toluenesulfonyl chloride (TsCl) | Tosylate ester | Nucleophilic substitution at sulfur |

This table provides a summary of common reagents used to convert primary alcohols to good leaving groups for subsequent nucleophilic substitution reactions. The specific conditions would need to be determined for this compound.

Dehydration Pathways and Elimination Reactions

The acid-catalyzed dehydration of alcohols is a common method for the synthesis of alkenes. google.com For primary alcohols such as this compound, this elimination reaction typically proceeds through an E2 mechanism. chemguide.co.uk The reaction involves protonation of the hydroxyl group to form a good leaving group (H₂O), followed by the removal of a proton from an adjacent carbon atom by a base (such as the conjugate base of the acid catalyst or another alcohol molecule) in a concerted step to form a double bond. chemguide.co.uk

The dehydration of this compound would be expected to yield butylthioethene. The conditions for this reaction, particularly the temperature, are crucial. At lower temperatures, ether formation may compete with dehydration. libretexts.org Strong, non-nucleophilic acids like sulfuric acid or phosphoric acid are typically used as catalysts for dehydration reactions. google.com

Interplay Between Thioether and Hydroxyl Group Reactivity

The chemical behavior of this compound is dictated by the presence of two distinct functional groups: a hydroxyl (-OH) group and a thioether (sulfide, -S-) group. The reactivity of the molecule is not merely a sum of the individual functionalities but is significantly influenced by their mutual interaction. This interplay is evident in competitive reactions and, most notably, through intramolecular catalysis.

The thioether's sulfur atom and the hydroxyl's oxygen atom possess lone pairs of electrons, rendering them both nucleophilic. However, they differ in their nucleophilic character. Sulfur is larger and more polarizable than oxygen, making it a "soft" nucleophile, while oxygen is a "hard" nucleophile. masterorganicchemistry.com This difference means they react preferentially with different types of electrophiles. Furthermore, thiols are generally more acidic than their alcohol counterparts; consequently, the conjugate base of a thiol (a thiolate) is a potent nucleophile but a weaker base than an alkoxide. masterorganicchemistry.comchemistrysteps.com While this compound has a thioether, not a thiol, the sulfur atom's high nucleophilicity remains a key feature of its reactivity.

In oxidation reactions, a competition arises between the two groups. The primary alcohol group can be oxidized to an aldehyde and subsequently to a carboxylic acid using strong oxidizing agents like potassium dichromate or potassium permanganate. libretexts.orgolabs.edu.insavemyexams.com Conversely, the thioether group can be oxidized to a sulfoxide and then to a sulfone. libretexts.org The selectivity of the oxidation depends on the specific reagent and reaction conditions employed. Mild oxidizing agents might selectively oxidize the thiol to a disulfide in related compounds, highlighting the nuanced control required. libretexts.org

A pivotal aspect of the interplay between the two groups is anchimeric assistance, also known as neighboring group participation (NGP). wikipedia.org The sulfur atom, being a strong internal nucleophile, can attack the electrophilic carbon atom bearing the hydroxyl group (or a derivative of it, such as a tosylate leaving group). This intramolecular S_N2 attack displaces the leaving group and forms a strained, cyclic sulfonium ion intermediate. mugberiagangadharmahavidyalaya.ac.in This participation often leads to a significant increase in the reaction rate compared to an analogous molecule lacking the neighboring thioether group. wikipedia.org For instance, studies on similar structures, such as Ph-S-CH₂-CH₂-Cl, show a reaction rate with water that is 600 times faster than that of a comparable primary alkyl chloride without the sulfur atom. wikipedia.org This rate enhancement is a hallmark of anchimeric assistance. libretexts.orgdalalinstitute.com

Stereochemical Aspects and Regioselectivity in this compound Reactions

The stereochemical and regiochemical outcomes of reactions involving this compound are profoundly influenced by the molecule's bifunctional nature, particularly through the mechanism of neighboring group participation (NGP).

Stereochemistry

Figure 1: Stereochemical Outcome via NGP

(This schematic illustrates the double inversion mechanism leading to retention of stereochemistry. LG = Leaving Group, Nu = Nucleophile)

Regioselectivity

Regioselectivity refers to the preference for a reaction to occur at one specific site over other possible sites. masterorganicchemistry.comchemrxiv.org In the context of this compound, regioselectivity becomes critical in reactions where the two functional groups direct the course of the reaction. For example, in the ring-opening of a related epoxide, 2-(butylthiomethyl)oxirane, a nucleophile could attack either of the two epoxide carbons. The presence and position of the thioether can direct the nucleophile to one carbon over the other, leading to a specific constitutional isomer as the major product. acs.orgclockss.org

In elimination reactions, such as the dehydration of the alcohol, the thioether group can influence which proton is removed, thereby determining the position of the resulting double bond and leading to the preferential formation of one regioisomeric alkene over another.

Detailed Reaction Mechanisms and Kinetic Studies

The mechanisms of reactions involving this compound are often complex, with kinetics that reflect the participation of its functional groups.

Reaction Mechanisms

The predominant mechanism demonstrating the functional group interplay is neighboring group participation (NGP). This is a two-step process: mugberiagangadharmahavidyalaya.ac.in

Intramolecular Attack and Intermediate Formation : The reaction is initiated by the intramolecular nucleophilic attack of the thioether's sulfur atom on the carbon bearing a suitable leaving group (e.g., a tosylate, -OTs, formed from the alcohol). This is the rate-determining step and results in the formation of a three-membered cyclic thiiranium ion (a type of sulfonium ion) intermediate. wikipedia.org

Nucleophilic Attack on the Intermediate : An external nucleophile then attacks the cyclic intermediate. This attack opens the ring, typically occurring at the less sterically hindered carbon, to yield the final substitution product. mugberiagangadharmahavidyalaya.ac.in

Oxidation reactions proceed through different pathways depending on the target group. The oxidation of the primary alcohol to an aldehyde with a chromium(VI) reagent, for instance, involves the formation of a chromate (B82759) ester intermediate. This is followed by an E2-like elimination step where a base removes the proton from the carbon adjacent to the oxygen, forming the C=O double bond. libretexts.orglibretexts.org

Kinetic Studies

Kinetic data provides strong evidence for the mechanisms at play.

Rate Enhancement by NGP : A key kinetic feature of anchimeric assistance is a significantly enhanced reaction rate. The intramolecular nature of the first step makes it kinetically more favorable than an equivalent intermolecular reaction. This leads to rate increases that can be several orders of magnitude compared to model compounds lacking the participating group. wikipedia.org

A study on the elimination kinetics of the structural analog 2-butoxyethanol (B58217) showed that its metabolism follows dose-dependent Michaelis-Menten kinetics, particularly in biological systems where enzymes like alcohol dehydrogenase are involved. nih.gov This suggests that at high concentrations, the metabolic pathways for this compound could become saturated.

Interactive Data Table: Comparative Reaction Rates

The following table illustrates the kinetic impact of neighboring group participation by comparing the relative rates of solvolysis for compounds with and without a participating group.

| Compound | Participating Group | Relative Rate of Solvolysis | Reference |

| 1-Chloro-2-(phenylthio)ethane (Ph-S-CH₂-CH₂-Cl) | Thioether (-SPh) | 600 | wikipedia.org |

| 1-Chloropropane (CH₃-CH₂-CH₂-Cl) | None | 1 | wikipedia.org |

| anti-7-Norbornenyl tosylate | Alkene (π-bond) | 10¹¹ | wikipedia.org |

| Saturated 7-Norbornyl tosylate | None | 1 | wikipedia.org |

Interactive Data Table: Kinetic Parameters for 2-Butoxyethanol Elimination

This table shows kinetic parameters for the elimination of 2-butoxyethanol, an analog of this compound, in a perfused rat liver model. This demonstrates the application of Michaelis-Menten kinetics to a related structure.

| Kinetic Parameter | Value Range | Units | Model |

| Apparent Michaelis Constant (K_m) | 0.32 - 0.70 | mM | Parallel Tube |

| Maximum Elimination Rate (V_max) | 0.63 - 1.4 | µmol/min/g liver | Parallel Tube |

| Maximum Intrinsic Clearance | 0.7 - 2.0 | ml/min/g liver | Parallel Tube |

| Data sourced from a study on 2-butoxyethanol elimination. nih.gov |

Advanced Spectroscopic and Structural Characterization of 2 Butylthio Ethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of 2-(Butylthio)ethanol and its derivatives. ipb.ptweebly.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, enabling the precise mapping of molecular structures.

Proton Nuclear Magnetic Resonance (¹H-NMR) Data Interpretation

Proton NMR (¹H-NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms within a molecule. The ¹H-NMR spectrum of this compound exhibits characteristic signals that correspond to the different proton environments in the molecule.

The interpretation of ¹H-NMR spectra involves analyzing chemical shifts (δ), signal splitting (multiplicity), and integration values. libretexts.org For instance, in a typical ¹H-NMR spectrum of a this compound derivative, the protons of the butyl group will appear as distinct signals. The terminal methyl (CH₃) group typically presents as a triplet, while the adjacent methylene (B1212753) (CH₂) groups appear as multiplets. The methylene groups attached to the sulfur atom and the oxygen atom will have unique chemical shifts due to the differing electronegativity of these heteroatoms. The hydroxyl proton, if present and not exchanged with a deuterated solvent, often appears as a broad singlet. acdlabs.com

Here is a representative data table for the ¹H-NMR chemical shifts of this compound:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| HO-CH₂- | ~2.5-3.5 | t | ~6.0 |

| -S-CH₂-CH₂-OH | ~2.7 | t | ~6.0 |

| CH₃-CH₂-CH₂-CH₂-S- | ~2.5 | t | ~7.4 |

| CH₃-CH₂-CH₂- | ~1.5 | sextet | ~7.4 |

| CH₃-CH₂- | ~1.4 | sextet | ~7.4 |

| CH₃- | ~0.9 | t | ~7.3 |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. carlroth.compitt.edu

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

Carbon-13 NMR (¹³C-NMR) spectroscopy provides complementary information to ¹H-NMR by detailing the carbon framework of a molecule. chemguide.co.uk Each unique carbon atom in this compound and its derivatives gives rise to a distinct signal in the ¹³C-NMR spectrum.

The chemical shifts in ¹³C-NMR are indicative of the electronic environment of the carbon atoms. For example, carbons bonded to electronegative atoms like oxygen or sulfur will be deshielded and appear at a higher chemical shift (downfield).

Below is a table summarizing the expected ¹³C-NMR chemical shifts for this compound:

| Carbon Assignment | Chemical Shift (δ, ppm) |

| HO-CH₂- | ~60-62 |

| -S-CH₂-CH₂-OH | ~35-37 |

| -CH₂-S- | ~31-33 |

| -CH₂-CH₂-S- | ~30-32 |

| CH₃-CH₂- | ~21-23 |

| CH₃- | ~13-14 |

Note: Chemical shifts are approximate and can vary depending on the solvent. hmdb.ca

Advanced NMR Techniques for Complex Structures

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, advanced two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish connectivity between atoms. ipb.ptmdpi.com

Techniques such as COSY (Correlation Spectroscopy) are used to identify proton-proton couplings within a spin system, helping to trace the connectivity of the carbon chain. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are invaluable for correlating protons with their directly attached carbons (HSQC) and with carbons that are two or three bonds away (HMBC). These techniques provide a comprehensive and unambiguous assignment of all proton and carbon signals, even in structurally intricate derivatives. acdlabs.commdpi.com

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. escholarship.org The FT-IR spectrum of this compound and its derivatives displays characteristic absorption bands that correspond to the vibrational modes of specific bonds.

Key vibrational frequencies observed in the FT-IR spectrum of this compound include:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group. researchgate.net

C-H Stretch: Sharp peaks in the 2850-3000 cm⁻¹ region corresponding to the stretching vibrations of the C-H bonds in the butyl and ethyl groups. uobasrah.edu.iq

C-O Stretch: A distinct absorption band typically found in the 1050-1150 cm⁻¹ range, indicating the presence of the primary alcohol.

C-S Stretch: A weaker absorption band in the 600-800 cm⁻¹ region, which is characteristic of the carbon-sulfur bond. uobasrah.edu.iq

The presence and position of these bands provide confirmatory evidence for the functional groups within the molecule.

Here is a data table of characteristic FT-IR absorption bands for this compound:

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3200-3600 | Strong, Broad |

| C-H Stretch (Alkyl) | 2850-3000 | Strong, Sharp |

| C-O Stretch (Primary Alcohol) | 1050-1150 | Moderate |

| C-S Stretch (Thioether) | 600-800 | Weak to Moderate |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. dtic.mil It also provides valuable structural information through the analysis of fragmentation patterns. libretexts.org

In the mass spectrum of this compound, the molecular ion peak (M⁺) will be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. The fragmentation of the molecular ion provides a unique fingerprint that aids in structure elucidation. Common fragmentation pathways for thioethers and alcohols include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the sulfur or oxygen atom. libretexts.org For this compound, this can lead to the loss of an ethyl group or a butyl radical.

Loss of a small neutral molecule: Dehydration (loss of H₂O) is a common fragmentation pathway for alcohols. libretexts.org

The analysis of these fragment ions allows for the confirmation of the molecular structure and the identification of its constituent parts.

Electronic Absorption and Fluorescence Spectroscopy of Derivatives

While this compound itself does not exhibit significant electronic absorption in the UV-visible region, its derivatives, particularly those incorporating chromophoric or fluorophoric moieties, can be studied using electronic absorption (UV-Vis) and fluorescence spectroscopy. nih.govresearchgate.net

The introduction of aromatic rings or other conjugated systems into the molecular structure can give rise to characteristic absorption bands in the UV-Vis spectrum. researchgate.net The position and intensity of these bands provide insights into the electronic transitions occurring within the molecule.

Fluorescence spectroscopy is used to study the emission properties of fluorescent derivatives. By exciting the molecule at a specific wavelength, its emission spectrum can be recorded, providing information about the excited state and the influence of the molecular environment on the fluorescence properties. ajgreenchem.com For instance, the synthesis of derivatives where this compound is attached to a fluorescent core can be monitored, and the resulting photophysical properties can be characterized. rsc.org

X-ray Crystallography for Solid-State Structure Determination of Derivatives

One such derivative, 2-(butylthio)-1H-benzo[d]imidazole, was synthesized and its structure confirmed by X-ray crystallography. mdpi.comresearchgate.net The analysis revealed that the butyl group adopts a zigzag conformation. mdpi.com The crystal structure of this compound was resolved in the Pbca space group. mdpi.comresearchgate.net Another study detailed the synthesis of 1-(4-methoxy benzylidene amino)-4-(2-butylthio-1,3,4-oxadiazole-5-yl) benzene, a Schiff-base liquid crystal, whose structure was also characterized by X-ray diffraction. tandfonline.com

The investigation of metal complexes involving derivatives of this compound also highlights the utility of X-ray crystallography. For instance, the solid-state structure of platinum(II) complexes with cycloalkanespiro-5-(2,4-dithiohydantoins) has been studied, revealing complex coordination geometries. bas.bg Similarly, the crystal structures of nickel(II) complexes with Schiff base ligands derived from 2-hydroxybenzophenone (B104022) and (1S,2S)-1,2-diphenylethylenediamine have been determined, including an ethanol (B145695) solvate form. researchgate.net

Table 1: Crystallographic Data for a Derivative of this compound

| Compound Name | Formula | Crystal System | Space Group | Reference |

| 2-(butylthio)-1H-benzo[d]imidazole | C₁₁H₁₄N₂S | Orthorhombic | Pbca | mdpi.comresearchgate.net |

Other Physicochemical Characterization Techniques

Beyond X-ray crystallography, a variety of other physicochemical techniques are essential for a comprehensive characterization of this compound and its derivatives. These methods provide data on the physical properties and purity of the compound.

For this compound, key physicochemical properties have been reported. chemicalbook.com These include its boiling point, density, and refractive index. chemicalbook.com The flash point has also been determined, providing important safety-related information. chemicalbook.com The purity and identity of synthesized derivatives are often confirmed using a combination of spectroscopic methods, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), alongside elemental analysis. mdpi.comtandfonline.combg.ac.rs For example, the synthesis of 2-(butylthio)-1H-benzo[d]imidazole was confirmed through IR, ¹H-NMR, and ¹³C-NMR spectroscopy. mdpi.com

The octanol-water partition coefficient (LogP) is another important parameter that has been estimated for this compound, giving an indication of its lipophilicity. chemicalbook.comuni.lu Furthermore, predicted data for properties such as polarizability, Henry's Law constant, and vapor pressure are available from computational models. epa.gov

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄OS | chemicalbook.comuni.lu |

| Molecular Weight | 134.24 g/mol | chemicalbook.comnih.gov |

| Boiling Point | 217 °C | chemicalbook.com |

| Density | 0.97 g/cm³ | chemicalbook.com |

| Refractive Index | 1.4770-1.4810 | chemicalbook.com |

| Flash Point | 107 °C | chemicalbook.com |

| LogP (estimated) | 1.659 | chemicalbook.com |

This collection of physicochemical data is fundamental for the identification, handling, and application of this compound in various scientific and industrial contexts.

Advanced Applications and Research Horizons of 2 Butylthio Ethanol

Strategic Intermediate in Organic Synthesis and Polymer Chemistry

2-(Butylthio)ethanol serves as a crucial building block in the fields of organic synthesis and polymer chemistry. cymitquimica.com Its bifunctional nature, possessing both a hydroxyl group and a sulfide (B99878) group, allows for a wide range of chemical transformations, making it a versatile intermediate for constructing more complex molecules and designing specialized polymers.

Building Block for Complex Molecular Architectures

The reactivity of the hydroxyl and sulfur groups in this compound makes it a valuable precursor in the synthesis of diverse and complex molecular structures. The hydroxyl group can undergo typical alcohol reactions, such as esterification or conversion to a better leaving group, while the sulfur atom can be involved in various coupling and oxidation reactions. masterorganicchemistry.commsu.edu This dual reactivity is exploited in multi-step syntheses to introduce specific functionalities into a target molecule.

For instance, this compound is used as a reagent in the synthesis of benzimidazole (B57391) derivatives. nih.govresearchgate.net In one documented reaction, it is used to form 2-(butylthio)-1H-benzo[d]imidazole through a reaction with 1-(2-mercapto-1H-benzo[d]imidazol-1-yl)ethanone. nih.govresearchgate.net This highlights its role in creating heterocyclic compounds, which are significant scaffolds in medicinal chemistry and materials science.

Furthermore, its derivatives are employed in the construction of larger, functional molecules. For example, it is a component in the synthesis of pyrimidine-5-carbonitrile derivatives, which are investigated for their biological activities. ekb.eg The compound 2-(butylthio)-4-chloro-6-phenylpyrimidine-5-carbonitrile serves as an intermediate that can be further modified to produce a variety of substituted pyrimidines. ekb.eg

The utility of this compound as a building block is also evident in the synthesis of thienopyrimidine derivatives. mdpi.com By alkylating a thieno[2,3-d]pyrimidin-4-one precursor, researchers have synthesized 2-butylthio-3-phenyl-5,6,7,8-tetrahydro-3H-benzo googleapis.comthieno[2,3-d]pyrimidin-4-one, demonstrating the incorporation of the butylthio moiety into a fused ring system. mdpi.com These examples underscore the strategic importance of this compound in generating a wide array of complex organic molecules with potential applications in various scientific disciplines.

Applications in Polymer Design and Modification

In the realm of polymer chemistry, this compound and its derivatives are instrumental in the design and modification of polymers with tailored properties. ontosight.ai The presence of the sulfur atom, in particular, can impart unique characteristics to the resulting polymers, such as altered thermal stability, improved adhesion, and specific optical properties. ontosight.ai

One key application is in the synthesis of methacrylates. The esterification of methacrylic acid with this compound yields methacrylic acid, 2-(butylthio)ethyl ester. ontosight.ai This monomer can be polymerized or copolymerized to create materials with a combination of hydrophobic and hydrophilic characteristics. ontosight.ai The butylthio group can also participate in cross-linking reactions, which modifies the physical and mechanical properties of the final polymer. ontosight.ai Polymers containing sulfur atoms derived from this monomer have been noted for their potential in applications like coatings, adhesives, and even in sensor technologies due to their unique photoluminescent properties. ontosight.ai

Moreover, derivatives of this compound are utilized as chain transfer agents (CTAs) in controlled radical polymerization techniques, such as reversible addition-fragmentation chain-transfer (RAFT) polymerization. For example, 2-(((butylthio)carbonothioyl)thio)propanoic acid (BTPA) and 2-(((butylthio)carbonothioyl)thio)-2-methylpropanoic acid (BDMAT) are used to synthesize polymers with well-defined architectures. acs.orgacs.org These CTAs allow for the creation of block copolymers and other complex polymer structures with precise control over molecular weight and dispersity. This level of control is crucial for developing advanced materials for a wide range of applications, from drug delivery systems to nanotechnology.

The ability to incorporate the butylthio group into polymer chains allows for fine-tuning of polymer properties to meet the demands of specific applications, solidifying the importance of this compound as a versatile tool in polymer science.

Functional Materials Development

The unique chemical properties of this compound have led to its use in the development of various functional materials, where it contributes to specific performance characteristics.

Role in Liquid Crystalline Systems

While direct, extensive research on the role of this compound in liquid crystalline systems is not widely documented in the provided context, the principles of liquid crystal formation suggest potential areas of application. Lyotropic liquid crystals, for instance, form phases based on the concentration of molecules in a solvent. wikipedia.org The amphiphilic nature of molecules is often key to the formation of these structures. wikipedia.org Although not a traditional surfactant, the combination of a polar hydroxyl group and a nonpolar butyl chain in this compound could potentially influence the phase behavior of liquid crystalline systems, perhaps as a co-solvent or a minor component that modifies the properties of the primary liquid crystal-forming molecules.

Research into other thio-containing compounds has shown their use in creating liquid crystals. For example, 5-(4-(carboxymethylphenyl)-azophenyl)-2-butyl-thio-1,3,4-oxadiazole has been investigated for its liquid crystalline properties. researchgate.net This suggests that the butylthio group can be a component of molecules that exhibit liquid crystalline phases. The study of ethoxylated alcohols in forming lyotropic liquid crystals also highlights how molecular structure influences these phases. mdpi.com

Integration into Phthalocyanine (B1677752) Derivatives for Advanced Optical Materials

This compound's derivatives play a significant role in the synthesis of phthalocyanine and subphthalocyanine (B1262678) derivatives, which are classes of compounds known for their intense color and interesting photophysical properties, making them suitable for advanced optical materials. researchgate.netmdpi.com The introduction of substituents like the butylthio group onto the phthalocyanine macrocycle is a key strategy to tune their properties. core.ac.uk

Specifically, thiobutyl groups can be introduced to the periphery of the phthalocyanine ring system. researchgate.netmdpi.com This substitution serves several purposes. Firstly, it can enhance the solubility of the often-insoluble phthalocyanine molecules in common organic solvents, which is crucial for their processing and characterization. core.ac.uk Secondly, the electronic nature of the sulfur-containing substituent can modulate the electronic structure of the phthalocyanine, leading to shifts in its absorption spectrum. For example, the introduction of electron-donating substituents can cause a red-shift in the Q-band, which is a key absorption band in the visible region. researchgate.net This tunability is vital for applications such as optical data storage, non-linear optics, and as photosensitizers in photodynamic therapy.

Research has described the synthesis of subphthalocyanine derivatives possessing thiobutyl substituents. researchgate.netmdpi.com These materials are investigated for their sensitization properties in radical generation reactions, which has relevance in photolithography and other light-driven processes. researchgate.net The ability to systematically modify the structure and, consequently, the optical and electronic properties of phthalocyanines through the incorporation of groups derived from this compound underscores its importance in the field of advanced materials.

Additive in Specialized Formulations, e.g., Fuel Cell Coolants

This compound has been identified as a beneficial additive in specialized formulations, most notably in coolants designed for fuel cells. googleapis.comgoogleapis.com Fuel cell systems, particularly those used in vehicles, require coolants with very low electrical conductivity to prevent short circuits and ensure efficient operation. liqui-moly.comdober.com

The addition of this compound to coolant compositions, which are typically based on a mixture of water and glycols, helps to maintain this low electrical conductivity over extended periods. googleapis.com It is believed to inhibit the increase in conductivity that can occur due to the oxidation of the base coolant components. googleapis.com

In various patent applications for fuel cell coolants, this compound is listed as a potential sulfur-containing alcohol additive. googleapis.comgoogleapis.com For example, one embodiment of a coolant composition included 0.2% by weight of 2-(n-butylthio)ethanol. google.com The inclusion of such sulfur-containing compounds is a key aspect of the invention, aimed at providing a coolant that remains effective and safe for the fuel cell system over its operational lifetime. googleapis.com The table below summarizes the composition of one such patented coolant formulation.

| Component | Concentration (wt%) |

| Base Coolant (Water/Glycol) | Not specified |

| 2-(n-butylthio)ethanol | 0.2 |

Table based on data from a patent application for a fuel cell coolant composition. google.com

This application demonstrates a practical and technologically significant use of this compound, where its specific chemical properties contribute to the performance and stability of a critical component in an emerging energy technology.

Catalysis and Ligand Chemistry

The unique structural features of this compound make it an important precursor in the development of specialized ligands for metal catalysts. The presence of a soft sulfur donor and a hard oxygen or nitrogen donor (after modification) allows for the creation of ligands that can form stable and reactive complexes with a variety of transition metals.

This compound as a Precursor for Ligand Synthesis

The transformation of this compound into more elaborate ligand structures is a key area of research. The hydroxyl group can be readily converted into other functional groups, such as amines, which can then be further elaborated. This versatility allows for the synthesis of multidentate ligands that incorporate the butylthio moiety.

A notable example involves the synthesis of chelating SNS (sulfur-nitrogen-sulfur) pincer ligands. In one reported synthesis, a related thioether, tert-butylthiol, is reacted with sodium methoxide (B1231860) to form a thiolate, which then displaces bromide from 2,6-bis(bromomethyl)pyridine (B1268884) to form 2,6-bis(tert-butylthiomethyl)pyridine. academie-sciences.fracademie-sciences.fr This ligand features a central pyridine (B92270) nitrogen atom flanked by two sulfur atoms from the thioether groups, capable of binding to a metal center in a tridentate fashion. academie-sciences.frresearchgate.net This synthetic strategy highlights how a simple thioalcohol, conceptually similar to this compound, can be incorporated into a sophisticated pincer ligand framework. academie-sciences.fr

Another approach involves the synthesis of Schiff base ligands. For instance, the compound 4-(2-(butylthio)phenylimino)methyl-5-(hydroxymethyl)-2-methylpyridin-3-ol was synthesized from 2-(butylthio)benzenamine hydrochloride, demonstrating the integration of a butylthio group into a structure suitable for coordinating with metal ions. mdpi.com These examples underscore the role of the butylthio functional group as a crucial component in the design of ligands for coordination chemistry.

Metal Complex Catalysis Utilizing this compound-Derived Ligands

Ligands derived from precursors containing the butylthio group have been successfully used to create catalytically active metal complexes. These complexes have shown efficacy in a range of chemical transformations, including oxidation and transfer hydrogenation reactions.

Cobalt complexes featuring porphyrazine ligands peripherally substituted with multiple butylthio groups have been developed as effective catalysts for the oxidation of benzyl (B1604629) alcohol. researchgate.netepa.gov In these systems, the cobalt(II) center, coordinated by the porphyrazine macrocycle, facilitates the oxidation, and the presence of the butylthio groups influences the electronic properties and reactivity of the catalyst. researchgate.netepa.gov One study found that a cobalt porphyrazine complex with seven butylthio groups and one butyloxy group, CoPzOS7, exhibited a reaction rate more than double that of a similar complex with eight butylthio groups (CoPzS8) for the oxidation of benzyl alcohol, achieving over 80% conversion within six hours with 100% selectivity for the aldehyde product. researchgate.netepa.gov

Furthermore, ruthenium complexes with pincer-type ligands containing tert-butylthiomethyl arms have been synthesized and investigated as catalysts for transfer hydrogenation. acs.org The tridentate SNS ligand coordinates to the ruthenium center, creating a stable complex capable of facilitating the transfer of hydrogen from a donor molecule to a substrate. academie-sciences.fracs.org These complexes, such as Ru(SNStBu)Cl2(PPh3), demonstrate the application of thioether-containing ligands in important reductive transformations. acs.org

| Catalyst System | Metal Center | Ligand Type | Catalyzed Reaction | Reference |

|---|---|---|---|---|

| CoPzOS7 | Cobalt (Co) | Porphyrazine with butylthio groups | Aerobic oxidation of benzyl alcohol | researchgate.netepa.gov |

| Ru(SNStBu)Cl2(PPh3) | Ruthenium (Ru) | SNS Pincer Ligand | Transfer Hydrogenation | acs.org |

Homogeneous versus Heterogeneous Catalytic Systems

The catalytic systems derived from this compound and its analogues are predominantly employed in homogeneous catalysis, where the catalyst is in the same phase as the reactants. tutorchase.comfiveable.mesavemyexams.com

Homogeneous Catalysis: The use of soluble metal complexes, such as the cobalt-porphyrazine and ruthenium-pincer catalysts, in organic solvents is a hallmark of homogeneous catalysis. researchgate.netepa.govacs.orgfiveable.me This approach offers several distinct advantages:

High Activity and Selectivity: The active sites of the catalyst are well-defined and uniformly accessible to the reactants, often leading to higher reaction rates and greater product selectivity under mild reaction conditions. fiveable.mesavemyexams.com

Mechanistic Clarity: Soluble catalysts are more amenable to spectroscopic studies (e.g., NMR, UV-Vis), which facilitates a clearer understanding of the reaction mechanism. fiveable.me

However, a significant drawback is the difficulty in separating the catalyst from the reaction products, which can lead to product contamination and loss of the valuable catalyst. tutorchase.comfiveable.me

Heterogeneous Catalysis: In heterogeneous catalysis, the catalyst exists in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. savemyexams.comlibretexts.org While specific examples of heterogenized catalysts derived from this compound are not prominent in the reviewed literature, the principles offer a clear path for future research.

Facile Separation: The primary advantage is the ease of separating the catalyst from the product mixture by simple filtration, which simplifies purification and allows for the catalyst to be recycled and reused. fiveable.mesavemyexams.com

Enhanced Stability: Solid-supported catalysts often exhibit greater thermal and mechanical stability compared to their homogeneous counterparts. rsc.org

A homogeneous catalyst, like the Ru-SNS complex, could be heterogenized by immobilizing it onto a solid support such as silica (B1680970) or a polymer. This would combine the high selectivity of the molecular catalyst with the practical benefits of a heterogeneous system.

Potential in Enantioselective Catalysis

Enantioselective catalysis, the synthesis of a specific chiral isomer of a product, is a critical field in modern chemistry, particularly for pharmaceutical manufacturing. This is achieved using chiral catalysts. While direct applications of chiral catalysts derived from this compound are still emerging, the structural motif shows significant promise.

The incorporation of thioether groups into effective chiral ligands is well-established. For example, a chiral imidazolinium salt, N-(2-Bromophenyl)-2-(butylthio)-N-methyl-2-phenylacetamide, has been synthesized as a precursor for N-heterocyclic carbene (NHC) ligands, which are widely used in asymmetric catalysis. tu-clausthal.de The presence of the butylthio group in this chiral ligand precursor points to its compatibility with and potential utility in frameworks designed for enantioselective transformations.

The development of scalable syntheses for chiral ligands like (S)-t-BuPyOx, a pyridinooxazoline ligand, highlights the demand for robust chiral auxiliaries. beilstein-journals.org By analogy, introducing chirality into the this compound backbone, or into substituents on a more complex ligand derived from it, could yield novel catalysts for asymmetric reactions such as hydrogenations, oxidations, or carbon-carbon bond-forming reactions. The steric and electronic properties of the butylthio group could play a crucial role in influencing the chiral environment around the metal center, thereby directing the stereochemical outcome of the reaction.

Biological and Medicinal Chemistry Research

The butylthio moiety is increasingly being incorporated into molecular scaffolds designed for biological activity. The ability of this compound to serve as a versatile starting material allows for its integration into diverse and complex chemical structures with potential therapeutic applications.

Design and Synthesis of Bioactive Derivatives and Scaffolds

The term "scaffold" in medicinal chemistry refers to a core molecular structure upon which various functional groups are appended to create a library of compounds for biological screening. sigmaaldrich.commdpi.com The this compound fragment has been successfully integrated into several classes of bioactive heterocyclic compounds.

Naphthoquinone Derivatives: Researchers have synthesized 2-(butylthio)-3-chloronaphthalene-1,4-dione as a key intermediate. researchgate.netdergipark.org.trresearchgate.net This compound was prepared from 2,3-dichloro-1,4-naphthoquinone and 1-butanethiol. dergipark.org.tr Through subsequent nucleophilic substitution reactions, where the remaining chloro group is displaced by various nitrogen, sulfur, and oxygen-containing heterocycles, a series of novel naphthoquinone derivatives were created. researchgate.netdergipark.org.trresearchgate.nettrdizin.gov.tr These compounds were evaluated for their antimicrobial properties, with 2-(butylthio)-3-chloronaphthalene-1,4-dione itself showing the highest activity in one study. researchgate.netdergipark.org.tr Some derivatives also showed potent activity against Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net Additionally, related compound 2-(tert-butylthio)-3-chloronaphthalene-1,4-dione was identified as the most active inhibitor of human cervical cancer (HeLa) cell growth among a series of tested derivatives. jst.go.jp

Pyrimidine (B1678525) and Benzimidazole Derivatives: The butylthio group is also a feature in bioactive pyrimidine and benzimidazole scaffolds. Pyrimidines are crucial in drug discovery, forming the core of many therapeutic agents. foliamedica.bg Novel bioactive pyrimidine derivatives have been synthesized from precursors like 2-thiouracil, which can be alkylated to introduce a butylthio group. researchgate.netpillbuys.comscirp.org Similarly, the benzimidazole scaffold is of great interest due to its wide range of pharmacological activities, including antimicrobial and anticancer effects. gsconlinepress.comnih.govontosight.aiijarsct.co.in The synthesis of 2-(butylthio)-1H-benzo[d]imidazole has been reported, providing a building block for more complex bioactive agents. researchgate.net

| Core Scaffold | Example Derivative | Synthetic Precursor | Investigated Biological Activity | Reference |

|---|---|---|---|---|

| Naphthoquinone | 2-(Butylthio)-3-(heterocyclyl)naphthalene-1,4-dione | 2-(Butylthio)-3-chloronaphthalene-1,4-dione | Antibacterial, Antifungal | researchgate.netdergipark.org.tr |

| Naphthoquinone | 2-(tert-Butylthio)-3-chloronaphthalene-1,4-dione | 2,3-Dichloro-1,4-naphthoquinone | Anticancer (HeLa cells) | jst.go.jp |

| Pyrimidine | 2-(Butylthio)pyrimidine-4(3H)-one | 2-Thiouracil | Antimicrobial, Anticancer | researchgate.net |

| Benzimidazole | 2-(Butylthio)-1H-benzo[d]imidazole | 1-(2-Mercapto-1H-benzo[d]imidazol-1-yl)ethanone | Precursor for bioactive agents | researchgate.net |

| Pyran | 5-[2,5-Bis(butylthio)-3,4-dihydro-2H-pyran-2-yl]-1,3-oxazole | 2,5-Bis-(butylsulfanyl)-2,3-dihydro-4H-pyran-2-carbaldehyde | Precursor for bioactive heterocycles | arkat-usa.org |

Potential as Pharmaceutical Intermediates and Prodrugs

The bifunctional nature of this compound, possessing both a hydroxyl group and a thioether linkage, makes it a versatile intermediate in pharmaceutical synthesis. Its structural components can be incorporated into more complex molecules to modulate their physicochemical properties and biological activity.

Thioethers are a significant structural motif in a variety of pharmaceutical agents and bioactive natural products, known for activities such as antioxidant, anti-cancer, and antiviral effects. researchgate.net The butylthio group can be introduced into a molecule to enhance its lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. The hydroxyl group provides a reactive handle for further chemical modifications, such as esterification or etherification, allowing for the attachment of the molecule to other pharmacophores or for the development of prodrugs. ontosight.ai

A prodrug is an inactive compound that is converted into a pharmacologically active drug within the body through metabolic processes. wikipedia.org The design of prodrugs is a common strategy to overcome undesirable properties of a parent drug molecule. wikipedia.org In the context of this compound derivatives, the thioether moiety can be a target for metabolic activation. For instance, a compound containing a butylthio group has been investigated as a prodrug for an HIV protease inhibitor. molaid.com

Research has shown the synthesis of various heterocyclic compounds incorporating a butylthio group, which are classes of compounds with significant interest in medicinal chemistry. For example, 2-(butylthio)-1H-benzo[d]imidazole has been synthesized, demonstrating the utility of butylthio-containing precursors in building complex, potentially bioactive scaffolds. mdpi.com Similarly, substituted 1,2,4-triazoles containing a butylthio group have been synthesized and evaluated for their antimicrobial properties. researchgate.netijper.org

The following table summarizes examples of pharmaceutically relevant compounds that incorporate a butylthio- or a related thioether-ethyl moiety, highlighting the role of this structural unit in drug design and development.

| Compound Class | Specific Example | Potential Application/Significance | Citation |

| Benzimidazole Derivatives | 2-(Butylthio)-1H-benzo[d]imidazole | Building block for potentially bioactive compounds. | mdpi.com |

| 1,2,4-Triazole Derivatives | 5-Butylthio-3-(2-hydroxyphenyl)-4-phenyl-1,2,4-triazole | Investigated for antimicrobial activities. | researchgate.netijper.org |

| Phenylcycloalkylmethylamine Derivatives | N-(2-(Butylthio)ethyl)-1-(1-(3,4-dichlorophenyl)cyclobutyl)-3-methylbutan-1-amine | Investigated for the treatment of obesity. | google.com |

| HIV Protease Inhibitor Prodrugs | N1-((1S,3S,4S)-1-benzyl-3-[1-(butylthio)butoxy]-5-phenyl... | Serves as a prodrug for an HIV protease inhibitor. | molaid.com |

Fundamental Mechanisms of Biological Interaction for Related Thioether-Alcohols

The biological interactions of thioether-alcohols are dictated by the chemical properties of the sulfur and oxygen heteroatoms and their spatial relationship. The thioether group, analogous to an ether but with sulfur replacing oxygen, is generally less polar and more polarizable. masterorganicchemistry.com This increased polarizability of sulfur allows for different types of non-covalent interactions compared to its oxygen counterpart, which can influence binding to biological targets like proteins and enzymes.

A key aspect of the biological activity of thioethers is their susceptibility to oxidation. The sulfur atom can be oxidized in biological systems to form sulfoxides and then sulfones, a process that can dramatically alter the molecule's polarity, solubility, and interaction with receptors. masterorganicchemistry.com This metabolic transformation can be a mechanism of action, detoxification, or bioactivation in the case of prodrugs. researchgate.net

The presence of a hydroxyl group in close proximity to the thioether, as in this compound, can significantly influence these oxidative processes. Research on related thioether-alcohols has shown that neighboring group participation by the hydroxyl group can affect the oxidation potential of the thioether. researchgate.net The intramolecular interaction between the alcohol's oxygen and the sulfur atom can stabilize the resulting sulfur cation radical intermediate, facilitating oxidation. researchgate.net This interaction is dependent on the conformation of the molecule and the distance between the hydroxyl and thioether groups.

The fundamental interactions of thioether-alcohols with biological systems can be summarized as follows:

| Type of Interaction | Description | Biological Relevance | Citation |

| Hydrophobic Interactions | The alkyl chain of the butylthio group contributes to the lipophilicity of the molecule, favoring interactions with nonpolar pockets in proteins and cell membranes. | Influences membrane permeability and binding to hydrophobic regions of receptors. | |

| Hydrogen Bonding | The terminal hydroxyl group can act as both a hydrogen bond donor and acceptor, forming interactions with amino acid residues in proteins. | Critical for receptor binding specificity and affinity. | siue.edu |

| Dipole-Dipole and van der Waals Forces | The polar C-S and C-O bonds contribute to the overall dipole moment and allow for transient electrostatic interactions. | Contributes to the overall binding energy and stability of the drug-receptor complex. | |

| Oxidation of the Thioether | The sulfur atom can be enzymatically oxidized to a sulfoxide (B87167) (R-SO-R') or a sulfone (R-SO₂-R'). | Can lead to activation (in prodrugs), deactivation, or altered biological activity of the compound. masterorganicchemistry.com | masterorganicchemistry.com |

| Neighboring Group Participation | The hydroxyl group can intramolecularly assist in the oxidation of the thioether moiety. | Modulates the metabolic fate and potentially the mechanism of action of the molecule. researchgate.net | researchgate.net |